5-bromo-N-methyl-N-nitrosopyrimidin-2-amine
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Overview
Description
5-bromo-N-methyl-N-nitrosopyrimidin-2-amine is a chemical compound with the molecular formula C5H5BrN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
The synthesis of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine followed by nitrosation. The reaction conditions for bromination often include the use of bromine or a bromine source in the presence of a solvent like acetic acid. Nitrosation can be achieved using nitrous acid or other nitrosating agents under acidic conditions .
Chemical Reactions Analysis
5-bromo-N-methyl-N-nitrosopyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
5-bromo-N-methyl-N-nitrosopyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving DNA and RNA due to its structural similarity to nucleotides.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or interference with DNA replication. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine include:
5-bromo-N-methylpyrimidin-2-amine: Lacks the nitroso group, making it less reactive in certain biological contexts.
N-methyl-N-nitrosopyrimidin-2-amine: Lacks the bromine atom, affecting its halogen bonding capabilities.
5-chloro-N-methyl-N-nitrosopyrimidin-2-amine: Similar structure but with chlorine instead of bromine, which can alter its reactivity and binding properties.
Properties
Molecular Formula |
C5H5BrN4O |
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Molecular Weight |
217.02 g/mol |
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H5BrN4O/c1-10(9-11)5-7-2-4(6)3-8-5/h2-3H,1H3 |
InChI Key |
GGCQDXRSZZRYAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=C(C=N1)Br)N=O |
Origin of Product |
United States |
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